molecular formula C7H6ClF2N B13077927 2-(Chloromethyl)-5-(difluoromethyl)pyridine

2-(Chloromethyl)-5-(difluoromethyl)pyridine

Cat. No.: B13077927
M. Wt: 177.58 g/mol
InChI Key: DHEDTZBTZVPBHW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(difluoromethyl)pyridine (CAS 1805329-24-1) is a versatile pyridine-based building block with significant potential in chemical synthesis and discovery research. Its molecular formula is C8H7ClF2N2O, with a molecular weight of 220.60 . This compound features two distinct reactive sites: a chloromethyl group (-CH2Cl) and a difluoromethyl group (-CF2H). The chloromethyl group is a well-known handle for nucleophilic substitution reactions, allowing for the facile introduction of the pyridine moiety into larger molecular structures. This makes it a valuable intermediate for constructing active ingredients, a trait shared with related compounds like 2-chloro-5-chloromethyl-pyridine, which is a known intermediate for insecticides . The difluoromethyl group is of particular interest in modern medicinal and agrochemistry. The introduction of fluorine atoms can profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. The specific presence of the difluoromethyl group at the 5-position of the pyridine ring is a key structural feature found in advanced chemical intermediates. The combination of these two functional groups on a single pyridine scaffold makes this compound a highly valuable reagent for researchers developing new active compounds. Its primary applications are in the synthesis of potential candidates for agrochemicals (such as insecticides and herbicides) and pharmaceuticals. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6ClF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2

InChI Key

DHEDTZBTZVPBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of 2-(Chloromethyl)-5-(difluoromethyl)pyridine

The synthesis of this compound typically involves chlorination reactions of pyridine derivatives. The process can include the use of reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to yield high purity products. Variations in methods can affect the yield and selectivity of the desired compound, making optimization crucial for industrial applications.

Agrochemical Applications

Pesticide Intermediates
this compound serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides. Its derivatives have shown efficacy against a range of pests, contributing to crop protection strategies. For instance, it is involved in the synthesis of nicotinoid insecticides, which are known for their effectiveness and low toxicity to mammals compared to traditional pesticides .

Table 1: Agrochemical Applications of this compound

Compound NameApplication TypeTarget PestsMarket Status
AcetamipridInsecticideVarious insectsCommercially available
ThiaclopridInsecticideAphids, whitefliesCommercially available
ClothianidinInsecticideBeetles, caterpillarsCommercially available

Pharmaceutical Applications

Drug Development
The compound has been explored for its potential in developing new pharmaceuticals due to its ability to interact with biological systems. Research indicates that derivatives may exhibit antimicrobial and anticancer properties. For example, studies have shown that certain trifluoromethyl-pyridine derivatives possess selective toxicity towards cancer cell lines while sparing normal cells.

Case Study: Anticancer Activity
A series of experiments evaluated the anticancer properties of compounds related to this compound. These studies demonstrated that specific derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activities

Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound and its derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes, which enhances penetration compared to non-fluorinated compounds.

Table 2: Biological Activities Overview

Activity TypeEffectivenessMechanism of Action
AntimicrobialHighMembrane disruption
AnticancerModerate to HighInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryPotentialModulation of cytokine production

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(difluoromethyl)pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl and difluoromethyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

A comparative analysis of key pyridine derivatives is summarized below:

Compound Substituents Molecular Weight Melting Point Key Applications
2-(Chloromethyl)-5-(difluoromethyl)pyridine -CH₂Cl (C2), -CF₂H (C5) 177.56 g/mol Not reported Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)pyridine -Cl (C2), -CF₃ (C5) 197.56 g/mol 77–78°C Agrochemical synthesis
2-Chloro-5-(chloromethyl)pyridine -Cl (C2), -CH₂Cl (C5) 162.02 g/mol Not reported Cross-coupling reactions
5-(Chloromethyl)-2-methoxypyridine -CH₂Cl (C5), -OCH₃ (C2) 157.60 g/mol Not reported Anticancer agent precursors
2-Chloro-5-iodo-3-trifluoromethylpyridine -Cl (C2), -I (C5), -CF₃ (C3) 347.46 g/mol 99°C Radiolabeling probes
  • Chloromethyl vs. Difluoromethyl : The chloromethyl group (-CH₂Cl) offers higher reactivity in alkylation reactions compared to the electron-withdrawing difluoromethyl (-CF₂H), which reduces electrophilicity but improves metabolic resistance .
  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (in 2-chloro-5-trifluoromethylpyridine) increases hydrophobicity more significantly than -CF₂H, impacting membrane permeability in drug design .
  • Halogen Effects : Iodo-substituted derivatives (e.g., 2-chloro-5-iodopyridine) exhibit lower reactivity but are valuable in Suzuki-Miyaura couplings due to iodine’s leaving group ability .

Biological Activity

2-(Chloromethyl)-5-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both chloromethyl and difluoromethyl groups. This unique substitution pattern enhances its chemical reactivity and biological interactions.

Structural Feature Description
Pyridine Ring Basic nitrogen-containing heterocycle
Chloromethyl Group Enhances electrophilic properties
Difluoromethyl Group Increases lipophilicity and stability

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to the ability of the difluoromethyl group to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

  • Minimum Inhibitory Concentration (MIC) values have been reported against several bacterial strains:
    • E. coli: MIC = 50 µM
    • S. agalactiae: MIC = 75 µM
    • S. aureus: Moderate efficacy observed .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

  • In vitro studies demonstrated a reduction in viability of cancer cell lines by more than 50% at concentrations around 10 µM after a treatment period of three days .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets: The chloromethyl group may facilitate binding to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound may influence pathways related to apoptosis and inflammation, contributing to its anticancer properties .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound.
    • Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .
  • Anticancer Activity Assessment:
    • In a systematic evaluation, this compound was tested on multiple cancer cell lines, revealing significant cytotoxic effects.
    • The study concluded that the unique structure allowed for targeted interactions with cellular machinery involved in tumor growth .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Identifying how variations in structure affect biological efficacy.
  • In vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic potential in real biological systems.
  • Potential Drug Development: Investigating formulations that could enhance bioavailability and reduce toxicity.

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